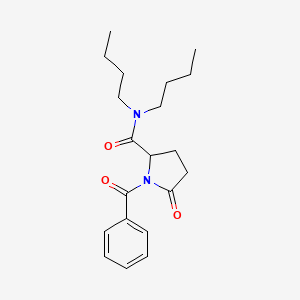
3-((1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a quinoline moiety, which is known for its biological activity, and a sulfonic acid group, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, which is then coupled with a diazonium salt derived from 5-chloro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is usually isolated through crystallization or precipitation, followed by purification steps such as filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Known for their biological activity and used in various therapeutic applications.
Azo compounds: Widely used in the dye industry and known for their vibrant colors.
Sulfonic acid derivatives: Enhance solubility and are used in various industrial applications.
Uniqueness
3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is unique due to its combination of a quinoline moiety, an azo group, and a sulfonic acid group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
24014-78-6 |
|---|---|
Fórmula molecular |
C19H18ClN3O6S |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C19H18ClN3O6S/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29) |
Clave InChI |
CDBCJUOSCZAERS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)




![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)





